molecular formula C9H7BrClNO4 B8512824 Ethyl 2-chloro-3-bromo-5-nitrobenzoate

Ethyl 2-chloro-3-bromo-5-nitrobenzoate

Cat. No.: B8512824
M. Wt: 308.51 g/mol
InChI Key: QFTAGLWUTDBYHH-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-bromo-5-nitrobenzoate is a substituted benzoate ester featuring three distinct functional groups on the aromatic ring: a chlorine atom at position 2, a bromine atom at position 3, and a nitro group at position 5. This compound belongs to a class of halogenated nitrobenzoates, which are of significant interest in organic synthesis, pharmaceutical intermediates, and materials science due to their unique electronic and steric properties. The nitro group at position 5 is strongly electron-withdrawing, which polarizes the aromatic ring and influences the reactivity of adjacent substituents. The ethyl ester group enhances solubility in organic solvents, making the compound a versatile intermediate for further functionalization .

Properties

Molecular Formula

C9H7BrClNO4

Molecular Weight

308.51 g/mol

IUPAC Name

ethyl 3-bromo-2-chloro-5-nitrobenzoate

InChI

InChI=1S/C9H7BrClNO4/c1-2-16-9(13)6-3-5(12(14)15)4-7(10)8(6)11/h3-4H,2H2,1H3

InChI Key

QFTAGLWUTDBYHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-chloro-3-bromo-5-nitrobenzoate with structurally related benzoate esters, highlighting differences in substituent positions, molecular properties, and reactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2-Cl, 3-Br, 5-NO₂ C₉H₆BrClNO₄ 308.51* High electron-withdrawing effect from NO₂; potential for regioselective reactions
Ethyl 5-bromo-2-chloro-4-fluorobenzoate 2-Cl, 4-F, 5-Br C₉H₇BrClFO₂ 281.51 Lower molecular weight; fluorine enhances lipophilicity
Ethyl 2-bromo-3-fluoro-5-nitrobenzoate 2-Br, 3-F, 5-NO₂ C₉H₇BrFNO₄ 292.06 Reduced steric bulk compared to Cl/Br combination
Methyl 2-bromo-5-chlorobenzoate 2-Br, 5-Cl C₈H₆BrClO₂ 249.49 Smaller ester group (methyl) reduces solubility in organic solvents
Ethyl 5-bromo-2,4-dimethoxybenzoate 2-OCH₃, 4-OCH₃, 5-Br C₁₁H₁₃BrO₄ 301.13 Electron-donating methoxy groups stabilize the ring; higher solubility in polar solvents

Notes:

  • *Calculated molecular weight based on atomic masses.
  • Substituent positions and identity critically influence reactivity. For example: Nitro groups (NO₂): Enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution under specific conditions . Halogen combinations (Cl/Br/F): Affect regioselectivity in cross-coupling reactions. Bromine at position 3 in the target compound may undergo Suzuki-Miyaura coupling more readily than chlorine . Methoxy vs. nitro substituents: Methoxy groups (electron-donating) increase ring electron density, whereas nitro groups (electron-withdrawing) reduce it, altering reaction pathways .

Research Findings and Implications

Synthetic Challenges: The simultaneous presence of chloro, bromo, and nitro groups complicates purification, as seen in related compounds like 2-amino-3-chloro-5-nitrobenzene, which was isolated as an impurity during synthesis .

Reactivity Trends: Hydrolysis: The nitro group at position 5 likely slows ester hydrolysis compared to non-nitrated analogs (e.g., ethyl 5-bromo-2-chlorobenzoate) due to reduced electron density at the carbonyl carbon . Halogen Reactivity: Bromine at position 3 may exhibit higher lability than chlorine in nucleophilic displacement reactions, as observed in ethyl 2-bromo-3-fluoro-5-nitrobenzoate .

Q & A

Basic: What are the standard synthetic routes for preparing Ethyl 2-chloro-3-bromo-5-nitrobenzoate?

Answer:
The synthesis typically involves sequential functionalization of a benzoate ester precursor. Key steps include:

Nitration : Introduce the nitro group at the 5-position under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Halogenation : Bromination (e.g., Br₂/FeBr₃) at the 3-position, followed by chlorination (e.g., Cl₂/AlCl₃) at the 2-position.

Esterification : Ethyl ester formation via acid-catalyzed reaction with ethanol.
Adjust reaction parameters (temperature, stoichiometry) to minimize side products like dihalogenated derivatives. Multi-step purification (recrystallization, column chromatography) ensures purity .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., deshielded aromatic protons near electron-withdrawing groups).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns (Cl/Br signatures).
  • IR Spectroscopy : Identify ester C=O (~1720 cm⁻¹) and nitro NO₂ (~1520 cm⁻¹) stretches.
  • Elemental Analysis : Validate C, H, N, Cl, and Br percentages.
    Cross-reference with computational data (e.g., InChI/SMILES from PubChem) for structural validation .

Advanced: How does the compound interact with enzymes in biochemical assays?

Answer:
The electron-withdrawing nitro and halogen groups enhance electrophilicity, enabling covalent or non-covalent interactions with enzyme active sites. Methodologies include:

Kinetic Assays : Monitor enzyme inhibition via UV-Vis spectroscopy (e.g., NADH depletion in oxidoreductases).

Docking Studies : Use molecular modeling (AutoDock, Schrödinger) to predict binding modes.

IC₅₀ Determination : Dose-response curves to quantify inhibitory potency.
Comparative studies with analogues (e.g., 4-Bromo-2-fluoro-5-nitrobenzoic acid) reveal substituent effects on activity .

Advanced: What computational strategies are used to model its reactivity and stability?

Answer:

  • DFT Calculations : Optimize geometry (Gaussian, ORCA) to assess substituent effects on aromatic ring electron density.
  • MD Simulations : Study solvation effects and degradation pathways (e.g., ester hydrolysis in aqueous environments).
  • QSPR Models : Corrogate substituent positions with bioactivity using PubChem data .

Advanced: What challenges arise in crystallographic analysis of this compound?

Answer:

  • Crystal Growth : Low solubility in common solvents requires vapor diffusion or slow evaporation.
  • Twinned Data : Use SHELXL/SHELXD for refinement, leveraging high-resolution data (d ≤ 0.8 Å) to resolve disorder from halogen atoms.
  • Thermal Motion : Apply anisotropic displacement parameters for Br/Cl atoms to improve model accuracy .

Advanced: How does its bioactivity compare to structurally similar nitroaromatics?

Answer:

CompoundAntimicrobial ActivityAntitumor Activity
This compoundHigh (Gram+)Moderate
4-Bromo-2-fluoro-5-nitrobenzoic acidModerateHigh
2-Fluoro-5-nitrobenzoic acidLowModerate
Differences stem from halogen electronegativity and ester hydrophobicity, which influence membrane permeability .

Advanced: How to resolve contradictions in reported synthetic yields?

Answer:
Discrepancies often arise from:

Halogenation Order : Bromination before chlorination reduces steric hindrance, improving yields by 15–20%.

Nitration Selectivity : Meta-directing effects of ester groups can be disrupted by improper stoichiometry.
Validate protocols via reproducibility trials and kinetic monitoring (e.g., in situ IR for nitro group formation) .

Advanced: What strategies enable selective functionalization of the nitro group?

Answer:

  • Reduction to Amine : Use H₂/Pd-C or SnCl₂/HCl to convert -NO₂ to -NH₂ for further coupling (e.g., amide formation).
  • Protection-Deprotection : Temporarily mask the nitro group with Boc anhydride during halogenation steps.
    Monitor reactivity via TLC and LC-MS to avoid over-reduction .

Advanced: What pharmacological models assess its therapeutic potential?

Answer:

  • In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values.
  • In Vivo Toxicity : Acute oral toxicity studies (OECD 423) in rodent models.
  • ADME Profiling : HPLC-MS to evaluate metabolic stability (microsomal incubation) and plasma protein binding .

Advanced: How do environmental factors influence its stability?

Answer:

  • Hydrolysis : Ester cleavage accelerates in alkaline conditions (pH > 9); monitor via pH-stat titration.
  • Photodegradation : UV exposure degrades nitro groups; use amber vials and argon blankets during storage.
  • Thermal Decomposition : TGA/DSC analysis reveals decomposition onset at ~180°C .

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